Spdmb
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDMB involves the formation of a disulfide bond between a pyridine derivative and a butanoate ester. The reaction typically requires a thiol-disulfide exchange reaction under mild conditions. The process involves the use of reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
SPDMB undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted esters
Scientific Research Applications
SPDMB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions through the formation of disulfide bonds.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
SPDMB exerts its effects through the formation and cleavage of disulfide bonds. In the context of ADCs, this compound links the cytotoxic drug to the antibody. Upon reaching the target cancer cell, the disulfide bond is cleaved by intracellular glutathione, releasing the cytotoxic drug to exert its therapeutic effect. The molecular targets and pathways involved include the glutathione pathway and the intracellular trafficking mechanisms .
Comparison with Similar Compounds
SPDMB is unique due to its glutathione-cleavable disulfide bond, which allows for targeted drug delivery. Similar compounds include:
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in ADCs.
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate): Another disulfide-cleavable linker but with different structural properties.
Sulfo-SMCC: A water-soluble version of SMCC used for conjugation in aqueous solutions
This compound stands out due to its specific cleavage by glutathione, making it highly effective in targeted drug delivery applications .
Properties
Molecular Formula |
C14H16N2O4S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate |
InChI |
InChI=1S/C14H16N2O4S2/c1-14(2,22-21-10-5-3-4-8-15-10)9-13(19)20-16-11(17)6-7-12(16)18/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
KUSWWWVFHGSSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |
Origin of Product |
United States |
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